5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, a furan ring, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions One common approach is to start with the synthesis of the benzothiazole and furan intermediates, followed by their coupling with a pyrazole derivative The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine-substituted pyrazole.
Scientific Research Applications
5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: The compound’s reactivity allows it to be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and furan moieties can engage in π-π interactions with aromatic residues in proteins, while the cyano and amino groups can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile.
Uniqueness
The uniqueness of 5-amino-3-{(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a benzothiazole and a furan ring in the same molecule is relatively rare and contributes to its unique properties.
Properties
IUPAC Name |
3-amino-5-[(Z)-2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-cyanoethenyl]-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N6OS/c19-8-10(16-12(9-20)17(21)24-23-16)7-11-5-6-14(25-11)18-22-13-3-1-2-4-15(13)26-18/h1-7H,(H3,21,23,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFBRXSCONFOL-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=C(C#N)C4=C(C(=NN4)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C(\C#N)/C4=C(C(=NN4)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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